Cas no 119405-65-1 (Stannane, tributyl-3-thienyl-)
Stannane, tributyl-3-thienyl- Chemical and Physical Properties
Names and Identifiers
-
- Stannane, tributyl-3-thienyl-
- tributyl(thiophen-3-yl)stannane
- Tributyl(3-thienyl)stannane
- Tributyl(3-thienyl)tin
- 3-(Tributyltin)thiophene
- tributyl(thien-3-yl)stannane
- BCAFYQWNCAXPRR-UHFFFAOYSA-N
- 119405-65-1
- 3-thienyltributyltin
- G78376
- tri-n-butyl(3-thienyl)tin
- DTXSID90449863
- tributyl(3-thienyl) tin
- 3-Tributylstannylthiophene
- SCHEMBL5043501
-
- Inchi: 1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
- InChI Key: BCAFYQWNCAXPRR-UHFFFAOYSA-N
- SMILES: [Sn](C1=CSC=C1)(CCCC)(CCCC)CCCC
Computed Properties
- Exact Mass: 366.112
- Monoisotopic Mass: 374.109025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 10
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Solubility: Insuluble (8.2E-5 g/L) (25 ºC),
- PSA: 0
Stannane, tributyl-3-thienyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P000J6Y-1g |
Stannane, tributyl-3-thienyl- |
119405-65-1 | 95% | 1g |
$120.00 | 2023-12-26 | |
| 1PlusChem | 1P000J6Y-5g |
Stannane, tributyl-3-thienyl- |
119405-65-1 | 95% | 5g |
$414.00 | 2023-12-26 | |
| 1PlusChem | 1P000J6Y-10g |
Stannane, tributyl-3-thienyl- |
119405-65-1 | 95% | 10g |
$629.00 | 2023-12-26 | |
| A2B Chem LLC | AA24074-1g |
Stannane, tributyl-3-thienyl- |
119405-65-1 | 95% | 1g |
$126.00 | 2024-04-20 | |
| A2B Chem LLC | AA24074-5g |
Stannane, tributyl-3-thienyl- |
119405-65-1 | 95% | 5g |
$469.00 | 2024-04-20 | |
| A2B Chem LLC | AA24074-10g |
Stannane, tributyl-3-thienyl- |
119405-65-1 | 95% | 10g |
$698.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1689921-1g |
Tributyl-3-thienylstannane |
119405-65-1 | 98% | 1g |
¥1044.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1689921-5g |
Tributyl-3-thienylstannane |
119405-65-1 | 98% | 5g |
¥3302.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1689921-10g |
Tributyl-3-thienylstannane |
119405-65-1 | 98% | 10g |
¥5366.00 | 2024-08-09 | |
| Aaron | AR000JFA-1g |
STANNANE, TRIBUTYL-3-THIENYL- |
119405-65-1 | 95% | 1g |
$111.00 | 2025-02-17 |
Stannane, tributyl-3-thienyl- Suppliers
Stannane, tributyl-3-thienyl- Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Stannane, tributyl-3-thienyl-
Stannane, tributyl-3-thienyl- (CAS No. 119405-65-1): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
The compound Stannane, tributyl-3-thienyl- (CAS No. 119405-65-1) represents a fascinating class of organotin derivatives that have garnered significant attention in the field of organic synthesis and materials science. This organotin compound, characterized by its unique structural features and chemical properties, has found utility in various applications ranging from catalysis to advanced material development. In this detailed overview, we delve into the compound's chemical structure, synthesis methods, physicochemical properties, and its recent applications in cutting-edge research.
The molecular structure of Stannane, tributyl-3-thienyl- consists of a tin atom bonded to three butyl groups and one 3-thienyl group. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile building block in synthetic chemistry. The presence of the thienyl moiety, an aromatic heterocycle, introduces additional reactivity and functionality that can be exploited in various chemical transformations.
The synthesis of Stannane, tributyl-3-thienyl- typically involves the reaction of 3-thienyl Grignard reagent with tributyltin chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin species. The Grignard reagent is prepared by reacting 3-bromothiophene with magnesium in an inert atmosphere, highlighting the importance of controlled reaction conditions in achieving high yields and purity.
The physicochemical properties of Stannane, tributyl-3-thienyl- are influenced by its molecular structure. It exhibits a melting point of approximately 60°C and a density of around 1.1 g/cm³ at room temperature. The compound is soluble in non-polar solvents such as hexane and dichloromethane but shows limited solubility in polar solvents like water due to its hydrophobic nature.
In recent years, Stannane, tributyl-3-thienyl- has been explored for its potential applications in catalysis. Its organotin core can act as a Lewis acid catalyst in various organic transformations, including cross-coupling reactions and polymerization processes. The thienyl group provides additional functionality that can participate in these reactions, enhancing the catalytic efficiency and selectivity.
One notable application of Stannane, tributyl-3-thienyl- is in the synthesis of conductive polymers. The compound's ability to facilitate polymerization reactions has been utilized to develop novel materials with enhanced electrical conductivity. These conductive polymers find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The thienyl group's conjugated system contributes to the extended π-electron network, which is crucial for achieving high conductivity.
Furthermore, research has shown that Stannane, tributyl-3-thienyl- can be employed as a precursor for the preparation of thiophene-based nanomaterials. These nanomaterials have attracted considerable interest due to their unique electronic properties and potential use in nanoelectronics and photovoltaic devices. The ability to tailor the structure and properties of these nanomaterials through controlled synthesis methods makes them promising candidates for next-generation technological applications.
The compound's stability under various environmental conditions has also been studied extensively. Research indicates that Stannane, tributyl-3-thienyl- maintains its structural integrity under moderate temperatures and pressures, making it suitable for industrial-scale applications. However, its reactivity with moisture necessitates careful handling to prevent degradation.
In conclusion, Stannane, tributyl-3-thienyl- (CAS No. 119405-65-1) is a multifaceted organotin derivative with significant potential in synthetic chemistry and materials science. Its unique structural features and chemical properties make it a valuable tool for catalytic applications and the development of advanced materials. As research continues to uncover new methodologies for its synthesis and utilization, the applications of this compound are expected to expand further into diverse scientific and technological domains.
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